molecular formula C10H9N3O2S B13538287 2-((2-Methylthiazol-4-yl)methyl)pyrimidine-4-carboxylic acid

2-((2-Methylthiazol-4-yl)methyl)pyrimidine-4-carboxylic acid

Cat. No.: B13538287
M. Wt: 235.26 g/mol
InChI Key: WDFYEENGRGJFES-UHFFFAOYSA-N
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Description

2-((2-Methylthiazol-4-yl)methyl)pyrimidine-4-carboxylic acid (CAS 1342671-50-4) is a high-purity organic compound with a molecular formula of C 10 H 9 N 3 O 2 S and a molecular weight of 235.27 g/mol . This molecule features a hybrid heterocyclic structure, incorporating both a pyrimidine ring, a fundamental scaffold in medicinal chemistry, and a 2-methylthiazole moiety. The thiazole ring is a privileged structure in drug discovery, known to be present in a variety of bioactive molecules and is actively investigated for developing new therapeutic agents, including potential anti-inflammatory compounds . The presence of a carboxylic acid functional group on the pyrimidine ring makes this compound a versatile building block for further synthetic transformations, such as the formation of amides or esters, which can be utilized in the synthesis of more complex molecules for pharmaceutical and chemical research. Please note that this product is For Research Use Only and is not intended for diagnostic or therapeutic uses. The compound has associated hazard warnings and should be handled by qualified personnel only. Please refer to the Safety Data Sheet (SDS) for detailed handling information. Precautionary statements include: Do not breathe dust, wear protective gloves/eye protection, and use only in a well-ventilated area .

Properties

Molecular Formula

C10H9N3O2S

Molecular Weight

235.26 g/mol

IUPAC Name

2-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrimidine-4-carboxylic acid

InChI

InChI=1S/C10H9N3O2S/c1-6-12-7(5-16-6)4-9-11-3-2-8(13-9)10(14)15/h2-3,5H,4H2,1H3,(H,14,15)

InChI Key

WDFYEENGRGJFES-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CC2=NC=CC(=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of 2-Methylthiazole Derivatives

The methylthiazole moiety is typically synthesized via a cyclization process starting from amino acids or their derivatives, such as:

Bromination and Functionalization

  • Bromination of 4-hydroxybenzonitrile using brominating agents like N-bromosuccinimide (NBS) in the presence of catalysts (e.g., iron or Lewis acids) produces 3-bromo-4-hydroxybenzonitrile.

  • Subsequent conversion to 4-(2-methylpropoxy)-1,3-benzenedicarbonitrile involves nucleophilic substitution with appropriate alkyl halides.

Data Table 1: Typical Conditions for Bromination of 4-Cyano Phenol

Step Reagent Catalyst Solvent Temperature Yield (%)
Bromination NBS Fe catalyst Chloroform Room temp 85-90

Construction of the Pyrimidine Ring

Cyclization of Urea or Derivatives

The pyrimidine core is synthesized via condensation reactions involving β-dicarbonyl compounds with urea derivatives:

Functionalization of Pyrimidine

  • Nucleophilic substitution at the 4-position with suitable carboxylate derivatives introduces the carboxylic acid functionality.

  • Carboxylation of pyrimidine intermediates using carbon dioxide or carbonate salts under pressure provides the pyrimidine-4-carboxylic acid.

Data Table 2: Typical Conditions for Pyrimidine Carboxylation

Step Reagent Solvent Temperature Pressure Yield (%)
Carboxylation Na2CO3 Water 80°C 1 atm CO2 70-80

Coupling of Thiazole and Pyrimidine Fragments

Nucleophilic Displacement and Coupling

  • The methylthiazole derivative bearing a halogen or leaving group reacts with the pyrimidine intermediate under basic conditions (e.g., sodium hydroxide or potassium carbonate) in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide).

  • Reaction conditions typically involve reflux at elevated temperatures (80-120°C) for several hours to ensure complete coupling.

Final Carboxylation and Purification

  • The coupled intermediate undergoes oxidation or hydrolysis to convert ester groups to carboxylic acids.

  • Crystallization from suitable solvents (e.g., ethanol, water) yields the target compound with high purity.

Data Table 3: Typical Coupling Conditions

Step Reagents Solvent Temperature Time Yield (%)
Coupling NaOH, pyrimidine intermediate DMF Reflux 12-24 hrs 65-80

Alternative Synthetic Routes and Variations

Patent-Disclosed Improved Processes

  • WO2011141933A2 Patent describes an improved multi-step process involving:

    • Conversion of 4-(2-methylpropoxy)-1,3-benzenedicarbonitrile to benzothiamide via reaction with thioacetamide.
    • Cyclization and subsequent purification steps, including crystallization to obtain high-purity target compounds.
  • Key features include the use of suitable acids, solvents, and anti-solvent crystallization to enhance yield and purity.

One-Pot and Multi-Component Syntheses

  • Recent advances involve one-pot reactions combining halogenation, cyclization, and coupling steps, reducing reaction time and minimizing purification steps.

  • For example, a four-component reaction involving aromatic amines, aldehydes, mercaptoacetic acid, and catalysts like Bi(SCH2COOH)3 under solvent-free conditions has been explored for thiazolidinone derivatives, which may be adapted for related compounds.

Research Outcomes and Data Summary

Aspect Methodology Key Conditions Yield Range Notes
Bromination NBS, Fe catalyst Room temp 85-90% Efficient for phenol derivatives
Pyrimidine synthesis Condensation of β-dicarbonyl + urea Ethanol, reflux 70-80% Selective at 4-position
Coupling Nucleophilic displacement DMF, reflux 65-80% High purity possible
Crystallization Anti-solvent crystallization Ethanol/water >90% purity Improves yield and purity

Chemical Reactions Analysis

Carboxylic Acid Reactions

The pyrimidine-4-carboxylic acid moiety enables reactions typical of carboxylic acids:

Reaction Type Description Relevance
Esterification Conversion to esters via reaction with alcohols (e.g., methanol, ethanol).Enhances lipophilicity for potential drug delivery.
Amide Formation Reaction with amines using coupling agents (e.g., HATU, DCC).Creates bioisosteric derivatives for medicinal chemistry applications .
Decarboxylation Loss of CO₂ under acidic or thermal conditions.May generate simpler heterocyclic derivatives.

Heterocyclic Ring Reactions

The thiazole and pyrimidine rings participate in substitution and coupling reactions:

Reaction Type Description Relevance
Nucleophilic Substitution Replacement of halogen atoms (if present) with amines or other nucleophiles.Modifies electronic and steric properties for target binding .
Cross-Coupling Transition metal-catalyzed reactions (e.g., Suzuki, Heck) for C-C bond formation.Expands structural diversity in drug discovery .
Reduction/Oxidation Alteration of ring oxidation states (e.g., thiazole to thiazolidine).Affects metabolic stability and pharmacokinetics .

Structural and Physical Data

Property Value
Molecular Formula C₁₀H₈N₂O₂S
Molecular Weight 220.25 g/mol
SMILES CC1=NC(=CS1)C2=NC=CC(=C2)C(=O)O

Research Limitations

  • Mechanistic Studies : Limited data on reaction kinetics or intermediate isolation.

  • Toxicity Profiles : No adverse effects reported, but comprehensive safety data are lacking .

This compound’s reactivity underscores its utility in medicinal chemistry, particularly for designing heterocyclic inhibitors with dual pharmacophores. Further synthetic optimization is needed to explore its full chemical and biological potential.

Scientific Research Applications

Potential Applications Based on Related Research

1. Pharmaceutical Research and Development

  • Pim Kinase Inhibitors: Pyrazol-4-yl-heterocyclyl-carboxamide compounds, which share structural similarities with 2-((2-Methylthiazol-4-yl)methyl)pyrimidine-4-carboxylic acid, have been investigated for treating disorders mediated by Pim kinases (Pim-1, Pim-2, and/or Pim-3) . These kinases are involved in various cellular processes, including cell survival, proliferation, and differentiation, making them potential targets for cancer therapy .
    It is plausible that 2-((2-Methylthiazol-4-yl)methyl)pyrimidine-4-carboxylic acid or its derivatives could be explored for similar inhibitory activity against Pim kinases.

2. Research on Heterocyclic Amines

  • Carcinogenicity Studies: Research has explored the impact of environmental exposures on the mutagenicity and carcinogenicity of heterocyclic amines . Creatine supplementation, for instance, has been investigated for its potential role in the production of carcinogenic heterocyclic amines (HCAs) such as PhIP, 8-MeIQx, IFP, and 4,8-DiMeIQx . Although the study found that creatine supplementation did not significantly increase HCA formation, the investigation highlights the importance of understanding the formation and impact of heterocyclic amines in the context of cancer research .
    2-((2-Methylthiazol-4-yl)methyl)pyrimidine-4-carboxylic acid, as a heterocyclic compound, might find use as a reference compound or intermediate in studies related to heterocyclic amine metabolism and toxicity.

3. Drug Design and Synthesis

  • Building Block for Complex Molecules: The compound could serve as a building block in the synthesis of more complex molecules with potential pharmaceutical applications . The carboxylic acid and methylthiazole moieties provide opportunities for chemical modification and functionalization .
    The pyrimidine core is a common motif in many drugs, and the presence of the methylthiazole substituent offers a point of diversity for creating novel analogs.

4. Other Potential Applications

  • MBX-2982 and Diabetes Research: MBX-2982, a compound containing thiazole and pyrimidine moieties, has been used in trials studying the treatment of diabetes . This suggests that compounds with similar structural features could be relevant in metabolic disease research .

Data Table: Related Compounds and Their Applications

CompoundApplication
Pyrazol-4-yl-heterocyclyl-carboxamide compoundsTreatment of disorders mediated by Pim kinases (Pim-1, Pim-2, and/or Pim-3)
Heterocyclic Amines (e.g., PhIP, 8-MeIQx, IFP, 4,8-DiMeIQx)Research on mutagenicity and carcinogenicity, dietary exposure studies
MBX-2982 (5-ethyl-2-[4-(4-{[4-(1H-1,2,3,4-tetrazol-1-yl)phenoxy]methyl}-1,3-thiazol-2-yl)piperidin-1-yl]pyrimidine)Investigational drug for the treatment of diabetes
(2R,4S)-2-[(1R)-1-{[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acidExperimental

Case Studies

No specific case studies directly involving 2-((2-Methylthiazol-4-yl)methyl)pyrimidine-4-carboxylic acid were found in the search results. However, the applications of related compounds provide a context for potential research directions:

  • Pim Kinase Inhibition: In vitro and in vivo studies evaluating the efficacy of pyrazol-4-yl-heterocyclyl-carboxamide derivatives in inhibiting Pim kinase activity and reducing tumor growth in cancer models .
  • Metabolic Disease Research: Preclinical studies assessing the effects of MBX-2982 on glucose metabolism and insulin sensitivity in animal models of diabetes .

Mechanism of Action

The mechanism of action of 2-((2-Methylthiazol-4-yl)methyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole and pyrimidine rings can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Flexibility: demonstrates that substituents (e.g., -SMe, -SBu, -SPh) are tunable via solvent (methanol, DMSO) and catalyst (NaSMe, K₂CO₃) selection, suggesting similar adaptability for synthesizing the target compound .

Physicochemical and Coordination Properties

  • Carboxylic Acid Functionality : All compounds share a carboxylate group at the pyrimidine-4-position, enabling salt formation, hydrogen bonding, and metal coordination. For example, 2-(2'-pyridyl)pyrimidine-4-carboxylic acid (cppH) acts as a bidentate ligand in Ru(II) complexes, highlighting the carboxylate’s role in metal chelation .
  • Electronic Effects : Electron-withdrawing substituents (e.g., -Cl in ) increase pyrimidine ring acidity, whereas electron-donating groups (e.g., -SMe in 3a) may reduce reactivity toward electrophiles . The methylthiazole group likely imparts intermediate electronic effects.

Biological Activity

2-((2-Methylthiazol-4-yl)methyl)pyrimidine-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. Understanding its biological activity involves examining its structure, mechanism of action, and the results of various biological assays.

Chemical Structure

The compound consists of a pyrimidine ring substituted with a carboxylic acid group and a thiazole moiety. The structural formula can be represented as follows:

C8H8N2O2S\text{C}_8\text{H}_8\text{N}_2\text{O}_2\text{S}

The biological activity of 2-((2-Methylthiazol-4-yl)methyl)pyrimidine-4-carboxylic acid is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in cellular processes. Studies suggest that it may exert its effects through:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes that are crucial for microbial survival and cancer cell proliferation.
  • Cellular Uptake : The thiazole group enhances the compound's ability to penetrate cell membranes, facilitating its biological effects.

Antimicrobial Activity

Research has demonstrated that 2-((2-Methylthiazol-4-yl)methyl)pyrimidine-4-carboxylic acid exhibits significant antimicrobial properties against various pathogens.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

The compound's effectiveness against Staphylococcus aureus indicates its potential as an antibacterial agent, particularly in treating infections caused by resistant strains.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. Notably, it has shown varying degrees of cytotoxicity against different cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study involving A549 (lung cancer) and Caco-2 (colorectal cancer) cells, the following results were observed:

  • A549 Cells : The compound exhibited minimal cytotoxicity, with a viability rate of approximately 90% at a concentration of 100 µM.
  • Caco-2 Cells : A significant reduction in cell viability (39.8%) was noted at the same concentration, indicating a selective response in colorectal cancer cells.

Table 2: Anticancer Activity Data

Cell LineConcentration (µM)Viability (%)Reference
A54910090
Caco-210039.8

These findings suggest that the compound may have selective anticancer properties, making it a candidate for further development in targeted cancer therapies.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the thiazole and pyrimidine moieties can significantly affect the biological activity of the compound. For instance:

  • Substituents on the Thiazole Ring : The presence of electron-donating groups enhances activity.
  • Pyrimidine Modifications : Alterations in the carboxylic acid group may influence solubility and interaction with biological targets.

Q & A

Q. What are the standard synthetic routes for 2-((2-Methylthiazol-4-yl)methyl)pyrimidine-4-carboxylic acid, and what analytical techniques validate its purity?

The compound is typically synthesized via multi-step reactions involving cyclocondensation and functional group transformations. For example, pyrimidine-thiazole hybrids are often prepared using Biginelli reactions (one-pot condensation of aldehydes, thioureas, and β-keto esters) or cyclocondensation of intermediates like ethyl acetoacetate with hydrazines . Post-synthesis, purity is validated using:

  • HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) to resolve epimeric impurities .
  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry, particularly distinguishing thiazole and pyrimidine proton environments .
  • Mass spectrometry (ESI-MS) to verify molecular ion peaks and rule out side products .

Q. How should researchers handle solubility challenges for this compound in aqueous buffers?

The carboxylic acid group confers pH-dependent solubility:

  • Ionization at alkaline pH : Dissolve in 0.1 M NaOH or bicarbonate buffer (pH >8) to deprotonate the carboxylic acid .
  • Co-solvent systems : Use DMSO (≤10% v/v) or ethanol to pre-dissolve the compound before diluting into aqueous media .
  • Surfactant-assisted dispersion : Polysorbate-80 (0.1–1%) enhances solubility in biological assays .

Q. What safety protocols are critical during in vitro experiments with this compound?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during weighing or solvent-based steps due to dust/irritant risks .
  • Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can reaction yields be optimized for the synthesis of this compound under varying catalytic conditions?

Yield optimization requires systematic parameter screening:

  • Catalyst selection : Pd(OAc)₂/XPhos systems improve cross-coupling efficiency in multi-step syntheses (e.g., Suzuki-Miyaura reactions for biphenyl intermediates) .
  • Temperature control : Maintain 40–100°C for palladium-catalyzed steps to balance reaction rate and catalyst stability .
  • Inert atmosphere : Use argon/nitrogen to prevent oxidation of thiazole sulfur or pyrimidine amines .

Q. How do researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or HPLC retention times)?

  • Epimerization checks : Monitor HPLC retention shifts under minor mobile phase adjustments (e.g., ±0.1% TFA) to detect co-eluting diastereomers .
  • Variable temperature NMR : Heat samples to 50–60°C to reduce rotational barriers and simplify splitting patterns in rigid thiazole-pyrrolidine systems .
  • 2D NMR (COSY, HSQC) : Assign ambiguous proton environments, particularly distinguishing methylene protons adjacent to thiazole and pyrimidine rings .

Q. What computational methods are suitable for modeling the compound’s interactions with biological targets?

  • Docking studies : Use AutoDock Vina or Schrödinger Maestro to predict binding modes to enzymes (e.g., kinases) via thiazole-pyrimidine scaffold interactions .
  • DFT calculations : Gaussian 09 with B3LYP/6-31G* basis sets optimizes geometry and predicts electrostatic potential maps for reactivity analysis .
  • MD simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories .

Q. How can researchers differentiate between biological activity mediated by the parent compound vs. metabolites?

  • Stability assays : Incubate the compound in PBS or liver microsomes (1–4 hrs), then quantify degradation via LC-MS .
  • Metabolite identification : Use HR-MS/MS to detect hydroxylation or demethylation products in in vitro models .
  • Pharmacological profiling : Compare IC₅₀ values of the parent compound and synthetic metabolites in target inhibition assays .

Q. What strategies mitigate batch-to-batch variability in biological assay results?

  • Strict QC criteria : Require ≥95% purity (HPLC) and ≤0.5% residual solvents (GC-MS) for all batches .
  • Standardized stock solutions : Prepare fresh DMSO stocks (10 mM) and avoid freeze-thaw cycles .
  • Positive controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-assay variability .

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